molecular formula C12H16N2O B8721107 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine

Cat. No.: B8721107
M. Wt: 204.27 g/mol
InChI Key: QYXRREXPAUULFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride. This reaction is carried out at 80°C in the presence of pyridine under microwave irradiation . The method leads to the formation of the desired compound in moderate to good yields and employs simple synthetic protocols devoid of lengthy purification procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine

InChI

InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3

InChI Key

QYXRREXPAUULFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NO)CCN1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 80 ml of ethanol solution containing 16 g of 1-benzyl-2-methyl-3-pyrrolidone was added 80 ml of aqueous solution containing 13 g of hydroxylamine hydrochloride. After adding 18 g of sodium carbonate to the solution, the mixture was warmed to 35°-40° C. for 30 minutes. The reaction mixture was condensed under reduced pressure to half volume, and the product was extracted twice each time with 80 ml of ether. The extracts were combined and dried over anhydrous magnesium sulfate. The extracts were condensed under reduced pressure to provide 11 g of oily crude 1-benzyl-3-hydroxyimino-2-methylpyrrolidine.
[Compound]
Name
aqueous solution
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

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